molecular formula C7H3BrCl2O2 B14033300 2-Bromo-4,5-dichlorobenzoic acid

2-Bromo-4,5-dichlorobenzoic acid

Katalognummer: B14033300
Molekulargewicht: 269.90 g/mol
InChI-Schlüssel: RUZDRWBTASFQIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H3BrCl2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the bromination of 2,5-dichlorotoluene using a bromination reagent and a catalyst in a suitable solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4,5-dichlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Bromination: Bromine (Br2) with a catalyst such as iron(III) bromide (FeBr3).

    Chlorination: Chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.

    Oxidation Products: Oxidation of the carboxylic acid group can lead to the formation of carbon dioxide and water.

    Reduction Products: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4,5-dichlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-4,5-dichlorobenzoic acid depends on its specific application. In chemical reactions, the bromine and chlorine atoms can act as leaving groups, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-5-chlorobenzoic acid
  • 2,4-Dichlorobenzoic acid
  • 2-Bromo-4,5-dimethoxybenzoic acid

Comparison: 2-Bromo-4,5-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to similar compounds. For example, the presence of both bromine and chlorine atoms in specific positions on the benzene ring can influence the compound’s reactivity and interactions with other molecules .

Eigenschaften

Molekularformel

C7H3BrCl2O2

Molekulargewicht

269.90 g/mol

IUPAC-Name

2-bromo-4,5-dichlorobenzoic acid

InChI

InChI=1S/C7H3BrCl2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI-Schlüssel

RUZDRWBTASFQIG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)Cl)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.